molecular formula C6H4BrN3O B598859 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1198569-35-5

3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B598859
CAS No.: 1198569-35-5
M. Wt: 214.022
InChI Key: OTGUXLTXFYNULW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell division and proliferation . Additionally, this compound interacts with other proteins involved in signal transduction pathways, modulating their function and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDKs and disrupting the normal progression of the cell cycle . It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and reduced cellular proliferation . Furthermore, this compound influences cellular metabolism by modulating the activity of metabolic enzymes, resulting in changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of CDKs, preventing the phosphorylation of target proteins necessary for cell cycle progression . This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions within the active site of the enzyme. Additionally, the compound can inhibit other kinases and signaling proteins by similar mechanisms, leading to broad-spectrum effects on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . The compound’s efficacy may diminish over time due to potential degradation or cellular adaptation mechanisms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and reduces cancer cell proliferation without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . Dose-response studies are crucial for determining the optimal dosage that maximizes therapeutic benefits while minimizing toxic side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, potentially influencing metabolic flux and altering metabolite levels within cells . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound’s localization and accumulation within cells are influenced by its physicochemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its subcellular distribution and targeting to specific compartments or organelles . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one involves the Ullmann-type amination reaction. This method includes treating 3-bromopyrazolo[1,5-a]pyrimidine with a range of primary or secondary alkylamines in the presence of copper(I) iodide (CuI), L-proline, and triethylamine (Et3N) in dimethyl sulfoxide (DMSO) under microwave heating conditions at 130°C for 4 hours . This method yields aminated products in good to excellent isolated yields (54-90%).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Ullmann-type amination reaction described above can be scaled up for industrial applications, providing a feasible route for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are C-3 aminated pyrazolopyrimidines, which are valuable intermediates in the synthesis of various biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its specific substitution pattern and its ability to undergo efficient amination reactions without the need for palladium catalysts. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

3-bromo-4H-pyrazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-4-3-8-10-2-1-5(11)9-6(4)10/h1-3H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAOMHWFUFZVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670667
Record name 3-Bromopyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198569-35-5
Record name 3-Bromopyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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